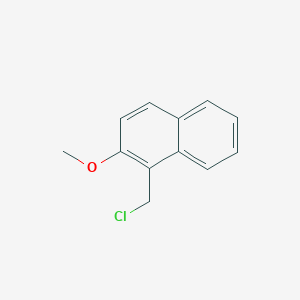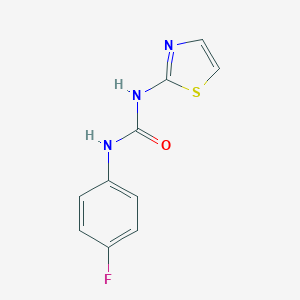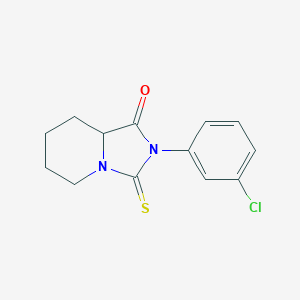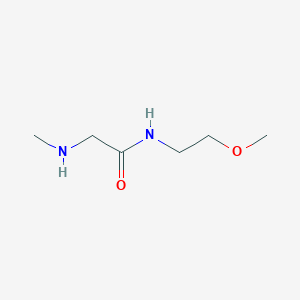![molecular formula C16H11ClF3NOS B183486 2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one CAS No. 562094-95-5](/img/structure/B183486.png)
2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one, also known as CTPO, is a synthetic compound that has been widely used in scientific research. It belongs to the class of thiazolidinones and is known for its potential therapeutic properties.
Mecanismo De Acción
The exact mechanism of action of 2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is not fully understood. However, studies have shown that it acts by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of immune and inflammatory responses.
Efectos Bioquímicos Y Fisiológicos
2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. 2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has also been found to inhibit the growth of cancer cells and to induce cell death in tumor cells. In addition, 2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has been found to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is its versatility. It can be used in a variety of scientific research applications, including drug discovery, inflammation research, and cancer research. 2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is also relatively easy to synthesize and can be obtained in high purity. However, there are also some limitations to using 2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one in lab experiments. It can be toxic at high concentrations and can cause cell death in some cell types. In addition, the exact mechanism of action of 2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are a number of future directions for research on 2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one. One area of research is the development of 2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one-based drugs for the treatment of inflammatory diseases, such as arthritis and Crohn's disease. 2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has also been studied for its potential use in cancer therapy, and future research could focus on optimizing its anti-tumor properties. In addition, 2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one could be used as a tool in drug discovery research to identify new targets for drug development. Finally, further studies could be conducted to better understand the mechanism of action of 2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one and its effects on different cell types.
Métodos De Síntesis
The synthesis of 2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one involves the reaction of 2-chlorobenzaldehyde and 4-(trifluoromethyl)benzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then cyclized with the help of potassium hydroxide to yield 2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one. This method has been found to be efficient and yields a high purity product.
Aplicaciones Científicas De Investigación
2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has been used in scientific research for a variety of applications. One of the main areas of research has been its potential therapeutic properties. Studies have shown that 2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been found to have neuroprotective effects and has been studied for its potential use in treating Alzheimer's disease. 2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has also been used as a tool in drug discovery research, as it can be used to identify new targets for drug development.
Propiedades
Número CAS |
562094-95-5 |
|---|---|
Nombre del producto |
2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one |
Fórmula molecular |
C16H11ClF3NOS |
Peso molecular |
357.8 g/mol |
Nombre IUPAC |
2-(2-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H11ClF3NOS/c17-13-4-2-1-3-12(13)15-21(14(22)9-23-15)11-7-5-10(6-8-11)16(18,19)20/h1-8,15H,9H2 |
Clave InChI |
SYZQSWDZILARDY-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(S1)C2=CC=CC=C2Cl)C3=CC=C(C=C3)C(F)(F)F |
SMILES canónico |
C1C(=O)N(C(S1)C2=CC=CC=C2Cl)C3=CC=C(C=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(3-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B183413.png)
![2-(2,4-Dinitrobenzylthio)-1H-benzo[d]imidazole](/img/structure/B183414.png)


![1-(2-Chlorophenyl)-3-[(5-nitropyridin-2-yl)amino]urea](/img/structure/B183418.png)



![4-[(Methylamino)acetyl]morpholine](/img/structure/B183425.png)
